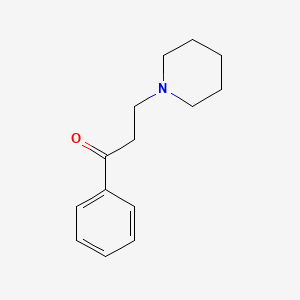

3-Piperidinopropiophenone

Descripción

3-Piperidinopropiophenone (3-PPP) is a Mannich base derived from acetophenone and piperidine, synthesized via condensation with formaldehyde in ethanol . Its hydrochloride salt (CAS 886-06-6) exhibits hydrophilic properties, enhancing solubility in aqueous environments . Pharmacologically, 3-PPP is primarily used as an antiparkinsonian agent, alleviating symptoms such as rigidity, tremor, and akinesia. It also mitigates drug-induced extrapyramidal symptoms . Beyond neurology, it demonstrates antibacterial, antifungal, and antitumor activity, with cytotoxicity against Jurkat cells .

Propiedades

IUPAC Name |

1-phenyl-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBARRYXKABQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223273 | |

| Record name | 3-Piperidinopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-63-2 | |

| Record name | 1-Phenyl-3-(1-piperidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinopropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-piperidin-1-ylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.163.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PIPERIDINOPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFA6RU9GWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Classical Synthetic Route: Mannich-Type Reaction

One of the primary methods for preparing 3-Piperidinopropiophenone involves a Mannich-type reaction where acetophenone derivatives undergo condensation with piperidine and formaldehyde.

-

- Acetophenone or substituted acetophenones react with paraformaldehyde and piperidine hydrochloride in methanol.

- The reaction mixture is heated to reflux until completion, often indicated by solidification.

- The product is isolated by solvent extraction, drying, and recrystallization as hydrochloride salts.

Example (from NZ Patent NZ529586A):

- 4'-trideuteromethylpropiophenone was dissolved in methanol.

- Paraformaldehyde and piperidine hydrochloride were added under stirring.

- Refluxing led to the formation of this compound derivatives.

- The crude product was purified by recrystallization from methanol, yielding 72-73% in needle form.

-

- Straightforward and scalable.

- Allows incorporation of isotopic labels (e.g., deuterium) for pharmacokinetic studies.

| Reagents | Conditions | Yield (%) | Product Form |

|---|---|---|---|

| Acetophenone, paraformaldehyde, piperidine HCl | Reflux in methanol | 72-73 | Crystalline hydrochloride needles |

Friedel-Crafts Acylation Followed by Piperidine Substitution

Another preparative approach involves the initial formation of propiophenone derivatives via Friedel-Crafts acylation, followed by substitution with piperidine.

Step 1: Friedel-Crafts Acylation

- Propionyl chloride reacts with substituted or unsubstituted toluene derivatives in the presence of aluminum chloride catalyst.

- The reaction is typically conducted in dichloroethane solvent under controlled temperature (around 20°C).

- The ketone-aluminum chloride complex formed is decomposed by quenching with ice water.

- Organic phase is separated and purified by washing and drying.

Step 2: Piperidine Addition

- The obtained propiophenone intermediate is reacted with piperidine hydrochloride and paraformaldehyde in methanol under reflux.

- The product is isolated and purified similarly to the Mannich reaction.

Example (from NZ Patent NZ529586A):

- Preparation of 4-trideuteromethylpropiophenone was achieved by this method.

- Subsequent reaction with piperidine hydrochloride yielded the corresponding this compound hydrochloride.

-

- Enables the synthesis of various substituted derivatives.

- Provides control over isotopic labeling and substitution patterns.

Bromination Followed by Nucleophilic Substitution

A distinct synthetic route involves bromination of propiophenone followed by nucleophilic substitution with piperidine.

Process Description (from research on α-Piperidinopropiophenone):

- Propiophenone is brominated with bromine to yield α-bromopropiophenone.

- The brominated intermediate is then reacted with piperidine to afford this compound hydrochloride.

- The structure and purity are confirmed by spectroscopic methods such as ^1H NMR and ^13C NMR.

-

- Bromination typically occurs under controlled temperature to avoid over-bromination.

- Substitution with piperidine is performed in suitable solvents, often under mild heating.

-

- Provides a route to α-substituted derivatives.

- Useful for preparing analogs with potential pharmacological activity.

Purification and Characterization

-

- Recrystallization from methanol or acetone is commonly employed.

- Conversion to hydrochloride salts improves stability and crystallinity.

-

- Melting points typically range around 192-193 °C for the hydrochloride salt.

- Spectroscopic analysis (^1H NMR, ^13C NMR, HR-MS) confirms structure and isotopic incorporation.

- Elemental analysis ensures purity and correct composition.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Mannich-type reaction | Acetophenone, paraformaldehyde, piperidine HCl | Reflux in methanol | 72-73 | Suitable for isotopic labeling |

| Friedel-Crafts + Piperidine | Propionyl chloride, toluene, AlCl3, piperidine HCl | 20°C in dichloroethane + reflux | 70-75 | Enables substituted derivatives |

| Bromination + Substitution | Propiophenone, bromine, piperidine | Controlled temp bromination + substitution | 65-70 | Allows α-substituted analog synthesis |

Research Findings and Notes

- The deuterated analogs of this compound prepared via these methods exhibit improved pharmacokinetic and pharmacodynamic properties, as indicated by patent literature.

- High purity preparations minimize impurities such as 4-MMPPO, which is critical for pharmaceutical applications.

- The compound serves as a key intermediate in the synthesis of drugs like Cycrimine Hydrochloride and semicarbazones with anti-convulsant activity.

- Spectroscopic data confirm the chemical identity and purity:

- ^1H NMR signals correspond to aromatic and aliphatic protons.

- Melting point and elemental analysis align with expected values.

- The bromination-substitution method is particularly useful for generating analogs for pharmacological evaluation and abuse potential studies.

Análisis De Reacciones Químicas

Types of Reactions: 3-Piperidinopropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted piperidines or phenyl derivatives.

Aplicaciones Científicas De Investigación

2.1. Abuse Potential Studies

Research has indicated that PIPP may possess abuse potential similar to other synthetic cathinones. A study conducted by the Drug Abuse Research Institute of Korea investigated the effects of PIPP on mice through conditioned place preference (CPP) and self-administration tests. Results showed that PIPP induced CPP at certain dosages (10 and 30 mg/kg), suggesting rewarding effects associated with dopamine transporter gene expression alterations in the striatum, a key area involved in reward processing .

| Study Aspect | Findings |

|---|---|

| Conditioned Place Preference | Induced CPP at doses of 10 and 30 mg/kg |

| Self-Administration | Not self-administered by rats |

| Locomotor Sensitization | No significant effect observed |

| Dopamine Transporter Gene Expression | Reduced expression noted with PIPP |

2.2. Pharmacological Insights

PIPP's structural characteristics make it a candidate for further pharmacological studies. Its effects on dopamine-related pathways suggest potential implications for understanding addiction mechanisms and developing treatments for substance use disorders. The investigation into its pharmacodynamics could lead to insights into how modifications to the piperidine structure influence activity at neurotransmitter systems.

Therapeutic Potential

While primarily studied for its abuse potential, there are indications that compounds like PIPP could have therapeutic applications, particularly in pain management and muscle relaxation.

3.1. Eperisone as a Related Compound

Eperisone hydrochloride, closely related to PIPP (4'-ethyl-2-methyl-3-piperidinopropiophenone), is an antispastic agent used effectively for treating muscle stiffness and pain associated with conditions like low back pain. Clinical studies have shown that eperisone provides comparable analgesic effects to traditional muscle relaxants but with fewer side effects .

| Parameter | Eperisone | Comparison with Thiocolchicoside |

|---|---|---|

| Dosage | 100 mg three times daily | 8 mg twice daily |

| Common Side Effects | Minor gastrointestinal issues | Higher incidence of side effects |

| Efficacy | Significant pain reduction | Comparable efficacy |

Public Health Implications

The emergence of synthetic cathinones like PIPP poses challenges for public health due to their potential for abuse and lack of regulation. Continuous monitoring and research are necessary to understand their long-term effects on users and to develop strategies for prevention and intervention.

4.1. Regulatory Considerations

As new synthetic drugs emerge in response to legal restrictions on existing substances, it is crucial for regulatory bodies to stay informed about compounds like PIPP. Research findings advocate for careful monitoring due to their potential health risks, including addiction and adverse psychological effects .

Mecanismo De Acción

3-Piperidinopropiophenone is structurally similar to other piperidine derivatives, such as piperidinylpropiophenone and N-ethylpiperidinylpropiophenone. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

Comparación Con Compuestos Similares

Research Findings and Clinical Relevance

- Antiparkinsonian Efficacy : 3-PPP's antimuscarinic activity is weaker than Trihexyphenidyl but sufficient for mild Parkinsonism, with fewer cognitive side effects .

- Oncology Potential: 3-PPP's cytotoxicity against Jurkat cells (IC₅₀ ~10 µM) suggests utility in hematologic malignancies, though less potent than dedicated chemotherapeutics .

- Metabolic Stability : Deuterated 3-PPP reduces CYP450-mediated degradation, offering a model for optimizing CNS drugs .

Actividad Biológica

3-Piperidinopropiophenone, also known as eperisone hydrochloride (4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride), is a compound primarily recognized for its muscle relaxant properties. This article delves into its biological activity, therapeutic applications, and associated research findings.

- Chemical Formula : C14H19NO

- Molecular Weight : 219.31 g/mol

- CAS Number : 101-68-8

Eperisone acts primarily as a muscle relaxant through the inhibition of gamma-efferent firing, leading to local vasodilatation. This mechanism is crucial in treating conditions characterized by muscle stiffness and pain, such as low back pain and spasticity.

Pharmacokinetics

A study on the pharmacokinetics of eperisone indicated that it is rapidly absorbed after oral administration, with a maximum concentration (T_max) reached at approximately 1.6 hours. The biological half-life of eperisone is around 1.87 hours, suggesting quick elimination from the body, which is beneficial for patients requiring short-term muscle relaxation .

Efficacy in Clinical Studies

Eperisone has been evaluated for its efficacy in various clinical settings:

- Low Back Pain : A randomized double-blind study involving 160 patients demonstrated that eperisone provided comparable analgesic effects to thiocolchicoside, another muscle relaxant. Patients treated with eperisone reported significant reductions in spontaneous pain and improved muscle relaxation without major side effects .

- Spasticity : Eperisone has shown effectiveness in reducing spasticity in patients with spinal cord injuries. The treatment led to improved mobility and reduced discomfort associated with muscle rigidity .

Adverse Reactions

Despite its therapeutic benefits, eperisone is associated with some adverse reactions:

- Anaphylaxis : Reports indicate that approximately 16.9% of patients experienced anaphylaxis related to eperisone usage, with common symptoms including urticaria and respiratory distress. Allergy testing confirmed positive reactions in several cases .

- Gastrointestinal Effects : Minor gastrointestinal side effects were noted in about 5% of patients treated with eperisone, significantly lower than the 21.25% incidence observed with thiocolchicoside .

Case Study: Eperisone-Induced Anaphylaxis

A pharmacovigilance study highlighted the occurrence of anaphylaxis in patients taking eperisone. The mean age of affected individuals was 56.5 years, predominantly affecting women. Allergy tests indicated that all patients who experienced anaphylaxis showed positive reactions during open provocation tests .

Research Findings

A comprehensive review of the literature indicates that while eperisone is effective for muscle relaxation, careful monitoring for allergic reactions is essential. The following table summarizes key findings from various studies:

| Study Focus | Findings |

|---|---|

| Pharmacokinetics | Rapid absorption (T_max = 1.6 h), half-life = 1.87 h |

| Efficacy in Low Back Pain | Significant pain reduction; comparable to thiocolchicoside |

| Adverse Reactions | Anaphylaxis (16.9%); minor GI side effects (5%) |

| Muscle Relaxation | Effective in reducing spasticity; improved mobility reported |

Q & A

Q. What are the established synthetic routes for 3-Piperidinopropiophenone, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or ketone formation via nucleophilic substitution. Key steps include selecting catalysts (e.g., Lewis acids like AlCl₃), optimizing reaction temperatures (80–120°C), and controlling stoichiometric ratios of piperidine derivatives and propiophenone precursors. Yield optimization requires iterative testing of solvent systems (e.g., dichloromethane vs. toluene) and purification methods (column chromatography or recrystallization). Researchers should cross-validate synthetic protocols with spectral data (e.g., NMR, IR) from PubChem to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers address conflicting spectral data?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for confirming the ketone and piperidine moieties. For instance, the carbonyl peak in IR (~1680–1720 cm⁻¹) and aromatic proton signals in NMR (δ 7.2–8.0 ppm) are diagnostic. Discrepancies in spectral data (e.g., shifted peaks due to solvent effects) should be resolved by repeating experiments under standardized conditions and comparing results with PubChem’s reference spectra. Statistical tools like Principal Component Analysis (PCA) can identify outlier data points .

Q. How does the electronic environment of this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-rich piperidine ring and electron-withdrawing ketone group create a polarized structure, affecting nucleophilic/electrophilic reactivity. Computational methods (e.g., Density Functional Theory) can model charge distribution, while experimental assays (e.g., Hammett plots) quantify substituent effects. Researchers should correlate these findings with bioactivity data to identify reactive sites for derivatization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ values) may arise from assay variability (cell lines, incubation times) or compound purity. A systematic review should:

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer : Use a modular approach:

- Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or piperidine positions.

- Control variables : Maintain consistent assay conditions (pH, temperature) to isolate structural effects.

- Data integration : Combine SAR data with molecular docking simulations to predict binding affinities. Frameworks like PECO (Population, Exposure, Comparator, Outcome) ensure hypothesis-driven designs .

Q. How should researchers address reproducibility challenges in scaling up this compound synthesis?

- Methodological Answer : Reproducibility issues in scale-up often stem from heat transfer inefficiencies or catalyst deactivation. Solutions include:

- Using flow chemistry to improve reaction control.

- Implementing in-line analytics (e.g., PAT tools) for real-time monitoring.

- Documenting batch-to-batch variability via statistical process control (SPC) charts. Pilot studies under cGMP-like conditions are recommended for translational research .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Non-linear regression models (e.g., log-logistic curves) are used to calculate EC₅₀ values. Researchers must assess normality (Shapiro-Wilk test) and variance homogeneity (Levene’s test) before applying ANOVA or Kruskal-Wallis tests for multi-group comparisons. Outliers should be evaluated via Grubbs’ test or leverage plots .

Q. How can researchers reconcile conflicting literature on the metabolic pathways of this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-tracing) to track metabolic products in vitro (hepatocyte assays) and in vivo (rodent models). Discrepancies due to species-specific metabolism can be addressed by cross-referencing humanized liver models or computational ADME predictions (e.g., GastroPlus) .

Ethical and Reproducibility Considerations

Q. What strategies ensure ethical data sharing while protecting intellectual property in this compound research?

- Methodological Answer : Adopt tiered data access: publish non-proprietary findings (e.g., synthetic routes) in open-access journals, while securing patents for novel derivatives. Use de-identified datasets and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories. Consult institutional review boards (IRBs) for dual-use concerns .

Q. How can researchers enhance the reproducibility of this compound studies in multi-institutional collaborations?

- Methodological Answer :

Standardize protocols via SOPs (Standard Operating Procedures) and share raw data (spectra, chromatograms) in supplemental materials. Utilize electronic lab notebooks (ELNs) for real-time collaboration and audit trails. Cross-validate critical results through blind testing across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.